molecular formula C10H15NO7 B1200832 Hymexazol O-glucoside

Hymexazol O-glucoside

Cat. No. B1200832
M. Wt: 261.23 g/mol
InChI Key: MXURVUIFJOLZNZ-SVFDORGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hymexazol O-glucoside is a glycoside.

Scientific Research Applications

Detection and Quantification in Agricultural Produce

  • Residuality Assessment in Strawberries : Hymexazol (HYM), including its metabolites such as hymexazol O-glucoside, has been evaluated for its dissipation and residuality in strawberry fruits and leaves. The compound's residual levels were monitored post-application, providing crucial data for ensuring food safety and regulatory compliance (Báez-Sañudo et al., 2022).
  • Determination in Plant-Derived Foods : A modified QuEChERS method and liquid chromatography tandem-mass spectrometry (LC-MS/MS) have been developed for hymexazol determination in various plant-derived foods, enabling accurate monitoring of pesticide residues in the food supply (Jiang et al., 2017).

Enhancing Antifungal Activity

  • Biomimetic Strategy for Soil-Borne Disease Treatment : The conversion of hymexazol to its glycoside metabolites, including hymexazol O-glucoside, in plants diminishes its antifungal activity. Research into glycosylation of hymexazol with amino sugars suggests a biomimetic approach to maintain or enhance its antifungal activity, providing a potential avenue for developing effective fungicides (Gao et al., 2022).

Environmental Impact and Safety

  • Environmental Fate and Degradation : Studies on the gas-phase degradation of hymexazol under atmospheric conditions have provided insights into its environmental fate, revealing that hymexazol, and by extension its metabolites like hymexazol O-glucoside, are primarily degraded by reaction with hydroxyl radicals. This research helps in understanding the environmental impact of hymexazol use (Vera et al., 2011).

Pesticide Delivery and Efficacy

  • Pesticide-Loss Control through Adhesive and Stimulus-Responsive Systems : The development of adhesive and stimulus-responsive nanocomposites using graphene oxide (GO) and polydopamine (PDA) for hymexazol delivery has shown promise in enhancing pesticide adhesion and controlling its release, thereby potentially increasing the efficacy and utilization of hymexazol-based treatments (Tong et al., 2018).

properties

Product Name

Hymexazol O-glucoside

Molecular Formula

C10H15NO7

Molecular Weight

261.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(5-methyl-1,2-oxazol-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C10H15NO7/c1-4-2-6(11-18-4)17-10-9(15)8(14)7(13)5(3-12)16-10/h2,5,7-10,12-15H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1

InChI Key

MXURVUIFJOLZNZ-SVFDORGDSA-N

Isomeric SMILES

CC1=CC(=NO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymexazol O-glucoside
Reactant of Route 2
Hymexazol O-glucoside
Reactant of Route 3
Hymexazol O-glucoside
Reactant of Route 4
Hymexazol O-glucoside
Reactant of Route 5
Hymexazol O-glucoside
Reactant of Route 6
Hymexazol O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.